TMPyP4 tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibition

Tmpyp can act as an inhibitor for certain enzymes, particularly those involved in choline metabolism. This makes it a valuable tool for researchers studying processes like cell signaling and neurotransmission. For example, studies have shown that Tmpyp can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition has been linked to potential therapeutic benefits in treating Alzheimer's disease and other neurodegenerative conditions [].

Protein-Protein Interactions

Tmpyp can also be used to study protein-protein interactions. This is because it can bind to specific regions of proteins, potentially affecting their ability to interact with other molecules. By studying how Tmpyp affects protein interactions, researchers can gain insights into various cellular processes and develop new drugs that target specific protein interactions.

Membrane Transport

Tmpyp's properties allow it to interact with cell membranes, potentially affecting the transport of molecules across the membrane. This makes it a useful tool for studying membrane transport mechanisms and their role in various cellular functions. Researchers are investigating how Tmpyp affects the transport of different molecules, such as ions and nutrients, to gain a deeper understanding of cellular physiology [].

TMPyP4 tosylate, scientifically known as 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[1-methyl-pyridinium] 4-methylbenzenesulfonate, is a cationic porphyrin compound with the chemical formula C₇₂H₆₆N₈O₁₂S₄. It is characterized by its ability to intercalate into nucleic acid structures, particularly stabilizing G-quadruplexes formed by guanine-rich sequences in DNA and RNA. This property makes TMPyP4 tosylate a significant compound in biochemistry and molecular biology research, particularly in studies related to telomerase inhibition and cancer therapy .

In photodynamic therapy, TMPyP accumulates in target cells. When exposed to light of a specific wavelength, TMPyP undergoes photoexcitation. This process transfers energy to surrounding oxygen molecules, converting them into highly reactive singlet oxygen. Singlet oxygen can damage cellular components like membranes and DNA, leading to cell death [].

The mechanism of TMPyP in metal ion detection involves complex formation. TMPyP binds to specific metal ions in solution, altering its spectroscopic properties (absorption or emission spectra) []. This change can be measured and used to identify and quantify the presence of the targeted metal ion.

- Intercalation: It intercalates into G-quadruplex structures, which alters the stability of these nucleic acid configurations. This interaction can inhibit telomerase activity, an enzyme often upregulated in cancer cells .

- Photodynamic Therapy: As a photosensitizer, TMPyP4 tosylate can generate reactive oxygen species upon exposure to light, leading to cellular apoptosis or necrosis. This mechanism is exploited in photodynamic therapy for cancer treatment .

- Oxidative Reactions: The compound can participate in oxidative reactions that produce singlet oxygen, which is highly reactive and can damage cellular components such as lipids, proteins, and DNA .

TMPyP4 tosylate exhibits various biological activities:

- Telomerase Inhibition: It effectively inhibits human telomerase activity by stabilizing G-quadruplexes, which can lead to reduced proliferation of cancer cells .

- Antitumor Effects: The compound has shown potential as an antineoplastic agent due to its ability to induce cell death in tumor cells through photodynamic mechanisms .

- Angiogenesis Inhibition: TMPyP4 tosylate can inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .

Several methods are used to synthesize TMPyP4 tosylate:

- Porphyrin Synthesis: The basic porphyrin structure can be synthesized through condensation reactions involving pyrrole and aldehydes under acidic conditions.

- Quaternization: The introduction of the pyridinium groups involves quaternization of the porphyrin with methyl iodide or similar reagents to yield the cationic form.

- Tosylation: Finally, the addition of p-toluenesulfonic acid leads to the formation of the tosylate salt form of TMPyP4 .

TMPyP4 tosylate has diverse applications across various fields:

- Cancer Research: Its role as a telomerase inhibitor makes it valuable for studying cancer biology and developing potential therapies .

- Photodynamic Therapy: Used as a photosensitizer in clinical settings for treating certain types of cancers through light-induced cytotoxicity .

- Molecular Biology Studies: It serves as a tool for studying G-quadruplex structures and their biological significance .

Interaction studies involving TMPyP4 tosylate focus on its binding properties with nucleic acids:

- G-Quadruplex Stabilization: Research indicates that TMPyP4 tosylate binds selectively to G-quadruplexes over double-stranded DNA, enhancing the stability of these structures under physiological conditions .

- Cellular Uptake Studies: Investigations into how effectively cells internalize TMPyP4 tosylate reveal insights into its potential therapeutic applications and efficacy in targeting cancer cells .

Several compounds share structural or functional similarities with TMPyP4 tosylate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Protoporphyrin IX | Porphyrin | Naturally occurring; used in photodynamic therapy |

| Talaporfin | Chlorin | Higher absorption at therapeutic wavelengths; less toxicity |

| 5-Aminolevulinic Acid | Porphyrin precursor | Used in photodynamic therapy; promotes protoporphyrin IX synthesis |

| Chlorin e6 | Chlorin | Enhanced tissue penetration; used in various PDT applications |

| TMPyP2 | Cationic porphyrin | Similar intercalating properties but with fewer methyl groups |

TMPyP4 tosylate is unique due to its specific ability to stabilize G-quadruplexes effectively while also serving as a potent photosensitizer. Its dual functionality as both a telomerase inhibitor and a photodynamic therapy agent distinguishes it from other compounds within its class .

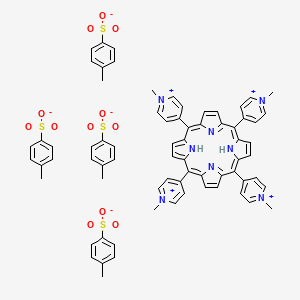

TMPyP4 tosylate (CAS 36951-72-1) is a synthetic cationic porphyrin derivative with the systematic name 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate). Its molecular formula is C₇₂H₆₆N₈O₁₂S₄, corresponding to a molecular weight of 1,363.6 g/mol [1–5,9,10,12,15,16,18,20]. The compound features a central porphyrin core substituted at the meso positions with four N-methylpyridinium groups, each paired with a tosylate (4-methylbenzenesulfonate) counterion (Figure 1). This structural arrangement confers strong electrostatic interactions with nucleic acids, particularly G-quadruplex DNA .

Table 1: Key structural and molecular data for TMPyP4 tosylate

The porphyrin core’s planar geometry enables π-π stacking with nucleic acid bases, while the positively charged N-methylpyridinium groups enhance solubility in aqueous media and promote binding to negatively charged DNA structures .

Synthetic Pathways and Derivative Development

Synthesis of TMPyP4 Tosylate

TMPyP4 tosylate is synthesized via a two-step process:

- Porphyrin formation: Condensation of pyrrole derivatives with aldehydes under acidic conditions yields the tetrapyrrolic macrocycle.

- Quaternization: The pyridyl substituents are methylated using methyl tosylate, introducing positive charges and forming the final tosylate salt .

For example, MacDonald-type coupling of 4-pyridinecarboxaldehyde with pyrrole in the presence of trifluoroacetic acid (TFA) generates the porphyrin backbone, followed by methylation with methyl tosylate in dimethylformamide (DMF) at 40°C . Purification via column chromatography or recrystallization ensures >94% purity .

Derivative Development

Structural modifications of TMPyP4 tosylate aim to optimize G-quadruplex binding and telomerase inhibition. Key strategies include:

- Substituent variation: Replacing N-methylpyridinium groups with bulkier or hydrogen-bonding moieties alters binding affinity .

- Peripheral functionalization: Adding carbamoyl or terpyridinyl groups enhances intercalation with DNA (e.g., P15p, a tetracationic derivative with improved stability) .

Table 2: Representative TMPyP4 derivatives and their properties

Derivatives like A2-trans demonstrate that trans substitution patterns improve binding stoichiometry and specificity for anti-parallel G-quadruplex conformations .

Physicochemical Properties: Solubility, Stability, and Spectral Characteristics

Solubility

TMPyP4 tosylate exhibits high aqueous solubility (100 mM in water), facilitated by its cationic pyridinium groups and tosylate counterions . It is also soluble in dimethyl sulfoxide (DMSO) at 10 mg/mL (7.33 mM), though sonication is recommended to achieve homogeneity .

Stability

The compound is light-sensitive and hygroscopic, requiring storage at -20°C in desiccated, dark conditions . Solutions in water or DMSO remain stable for up to one month at -20°C .

Spectral Characteristics

- UV-Vis spectroscopy: Displays characteristic Soret band at 423 nm and Q-bands at 219 nm and 261 nm .

- Fluorescence: Excitation at 423 nm yields emission at 650–700 nm, useful for tracking DNA interactions .

- Resonance Raman spectroscopy: Bands at 1,350 cm⁻¹ (porphyrin ring vibrations) and 1,580 cm⁻¹ (C=C stretching) confirm G-quadruplex binding via spectral shifts .

Table 3: Physicochemical properties of TMPyP4 tosylate

| Property | Value/Condition | Source Citations |

|---|---|---|

| Solubility (H₂O) | 100 mM | |

| Solubility (DMSO) | 7.33 mM (10 mg/mL) | |

| λmax (UV-Vis) | 219, 261, 423 nm | |

| Storage | -20°C, desiccated, protected from light |

The compound’s spectral signatures are critical for studying its interaction with nucleic acids. For instance, hypochromicity at 423 nm indicates stacking with G-quadruplex DNA, while Raman shifts reflect conformational changes in the porphyrin-DNA complex .

5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate), commonly known as TMPyP4 tosylate, represents a cationic porphyrin compound that demonstrates sophisticated recognition and stabilization mechanisms with G-quadruplex DNA structures [1] [2]. The compound exhibits its stabilization activity through a synergistic effect involving both the TMPyP4 cation and the tosyl anion counterparts, which work collaboratively to enhance G-quadruplex stability [4] [6].

The stabilization mechanism operates through multiple molecular interactions, with the TMPyP4 cation engaging in π-π stacking interactions with the guanine tetrads that form the core structural units of G-quadruplex DNA [1] [2]. Mass spectrometric studies have demonstrated that the tosyl anion contributes significantly to the overall stabilization effect by filling vacant spaces between the TMPyP4 cation and the DNA G-quadruplex structure [4] [6]. Molecular modeling investigations reveal that tosyl anions enhance complex stability by approximately 3.8 kcal/mol compared to interactions involving only the TMPyP4 cation [4] [6].

The recognition process involves multiple binding stoichiometries, with electrospray ionization time-of-flight mass spectrometry observations showing complex formation ratios ranging from 1:1 to 3:1 between G-quadruplex structures and TMPyP4 tosylate [4] [6]. Isothermal titration calorimetry studies indicate that G-quadruplex structures can accommodate up to four TMPyP4 molecules, with the binding process occurring through two sequential events [15] [17]. The initial binding event involves one TMPyP4 molecule interacting with the quadruplex structure, followed by a second event where three additional molecules bind to the structure [15] [17].

Table 1: TMPyP4 Tosylate Binding Constants and Stoichiometry with G-Quadruplex Structures

| G-Quadruplex Structure | Binding Constant K1 (M⁻¹) | Binding Constant K2 (M⁻¹) | Binding Stoichiometry |

|---|---|---|---|

| AG3(T2AG3)3 (Antiparallel/Parallel Hybrid) | 1.07 × 10⁶ | 4.42 × 10⁸ | 1:2 (Two binding sites) |

| AG3(T2AG3)3 (Parallel-stranded) | 8.67 × 10⁵ | 2.26 × 10⁸ | 1:2 (Two binding sites) |

| Tel22 (Human Telomeric) | Variable with polymorphism | Variable with polymorphism | 1:4 (Four TMPyP4 molecules) |

| BCL-2 Promoter G-Quadruplex | Not specified | Not specified | 1:4 (Four TMPyP4 molecules) |

The thermodynamic profile of TMPyP4 tosylate interactions with G-quadruplex DNA reveals distinct energetic signatures for different binding modes [14] [18]. Mode 1 binding, characterized as end-stacking or external binding, exhibits entropy-driven energetics typical of hydrophobic ligand interactions with DNA exterior surfaces [14]. Mode 2 binding demonstrates enthalpy-driven characteristics consistent with intercalation between G-tetrads, involving enhanced π-π stacking interactions between the porphyrin macrocycle and the guanine bases [14] [18].

RNA G-Quadruplex Unfolding Dynamics

The interaction between TMPyP4 tosylate and RNA G-quadruplex structures demonstrates a fundamentally different mechanism compared to DNA G-quadruplex stabilization, characterized by destabilizing and unfolding effects [5] [9] [28]. Well-tempered metadynamics simulations combined with biophysical experiments have revealed that TMPyP4 induces RNA G-quadruplex unfolding through a two-state mechanism involving groove-bound and top-face-bound conformations [9] [28].

The unfolding process initiates when TMPyP4 stacks on the top tetrad of the RNA G-quadruplex structure, disrupting critical Hoogsteen hydrogen bonds between guanine bases [9] [10] [28]. This disruption leads to consecutive TMPyP4 intercalation from top-to-bottom G-tetrads, ultimately resulting in complete structural unfolding [9] [10]. Computational studies demonstrate that the binding free energy of TMPyP4 to RNA G-quadruplex structures converges to -10.5 kcal/mol, closely matching experimental values of -10.2 kcal/mol [26].

Circular dichroism studies of RNA G-quadruplex structures, particularly the M3Q motif located in the 5'-untranslated region of matrix metalloproteinase-3 messenger RNA, demonstrate the remarkable ability of TMPyP4 tosylate to unfold extremely stable quadruplex structures [7] [29]. The M3Q RNA G-quadruplex, which cannot be unfolded even at temperatures as high as 95°C in the presence of potassium ions, undergoes concentration-dependent unfolding when exposed to TMPyP4 [7]. Titration experiments show progressive decrease in the characteristic circular dichroism signal at 263 nanometers, indicating disappearance of the parallel RNA quadruplex structure [7] [29].

The destabilizing effect extends to various RNA G-quadruplex structures, with thermal melting analyses revealing negative changes in melting temperature upon TMPyP4 addition [26]. For the RNA PQS18-1 structure, TMPyP4 causes melting temperature decreases ranging from -2°C to -8°C depending on ligand concentration, with Job plot analysis indicating binding stoichiometry between 1:1 and 2:1, averaging at 1.5:1 [26].

Table 2: TMPyP4 Effects on G-Quadruplex Thermal Stability

| G-Quadruplex Type | ΔTm (°C) | Effect |

|---|---|---|

| Human Telomeric (21-mer) in Na⁺ | +21 | Stabilizing |

| Human Telomeric (21-mer) in K⁺ | +27 | Stabilizing |

| RNA G-Quadruplex PQS18-1 | -2 to -8 | Destabilizing |

| Tel22 in Na⁺ (Various concentrations) | Negative | Destabilizing |

Binding Modes: End-Stacking vs. Groove Interactions

TMPyP4 tosylate exhibits multiple distinct binding modes when interacting with nucleic acid G-quadruplex structures, primarily characterized by end-stacking and groove binding mechanisms [12] [13] [14]. The planar cationic porphyrin structure enables effective π-π stacking interactions with terminal G-tetrads through end-stacking mode, while the groove binding mode involves interactions with nucleotide bases located in the grooves and loops of the G-quadruplex structure [12] [14].

End-stacking interactions represent the predominant binding mode for TMPyP4 with many G-quadruplex structures, facilitated by the planar aromatic porphyrin core that can effectively stack on the flat terminal G-tetrads [14] [30]. Spectroscopic and microcalorimetric studies indicate that the saturation stoichiometry for TMPyP4 binding is consistent with both end-stacking and intercalation modes, with two molecules of TMPyP4 binding through end-stacking and two molecules binding through intercalation mechanisms [18].

The intercalation mode involves insertion of the planar TMPyP4 molecule between consecutive G-tetrads within the quadruplex structure [14] [18]. This binding mode demonstrates enthalpy-driven energetics, primarily resulting from increased π-π stacking interactions between the DNA bases and the intercalated aromatic ligand [14]. Molecular dynamics simulations reveal that intercalation occurs with percentages ranging from 25% to 77% depending on the specific G-quadruplex structure, with steric hindrance from axial substituents significantly affecting the intercalation percentage [30].

Groove binding represents an alternative interaction mode where TMPyP4 associates with the exterior grooves of G-quadruplex structures without intercalating between base pairs [12] [13]. Nuclear magnetic resonance spectroscopy studies demonstrate that groove binding can involve interactions with specific bases such as cytosine residues, with the ligand showing preference for lateral loops formed by thymine and adenine nucleotides [25]. Transient absorption spectroscopy investigations reveal that groove binding can coexist with end-stacking modes, with the relative proportions varying based on structural features of the specific G-quadruplex [30].

Interface binding represents a specialized interaction mode observed at G-quadruplex-duplex junctions, where TMPyP4 exhibits exceptionally high binding affinity [13]. Molecular mechanics generalized Born surface area calculations indicate that interface interactions demonstrate binding energies of -96.2 kcal/mol, significantly higher than both G-quadruplex binding (-82.9 kcal/mol) and duplex binding (-78.5 kcal/mol) [13]. The interface binding follows a base flip-insertion mechanism, where TMPyP4 makes initial contact with loop regions, subsequently disrupting hydrogen bonds and causing base flipping to create binding pockets [13].

Table 3: Thermodynamic Parameters for TMPyP4-G-Quadruplex Interactions

| Interaction Type | ΔH (kcal/mol) | ΔS | ΔG (kcal/mol) |

|---|---|---|---|

| Mode 1 - End-stacking/External Binding | Less favorable (entropy-driven) | More favorable | Variable |

| Mode 2 - Intercalation Between G-tetrads | More favorable (enthalpy-driven) | Less favorable | Variable |

| RNA G-Quadruplex Binding | -10.2 (experimental) | Not specified | -10.2 |

| Interface Interaction (G4-duplex junction) | Not specified | Not specified | -96.2 (MM-GBSA) |

Polymorphism-Dependent Binding Behavior in Telomeric Sequences

Human telomeric G-quadruplex sequences demonstrate remarkable structural polymorphism, forming parallel propeller-type, antiparallel basket-type, and mixed hybrid-type conformations, each exhibiting distinct binding behaviors with TMPyP4 tosylate [12] [16] [20]. Comparative molecular dynamics studies reveal that TMPyP4 preferentially binds to parallel propeller-type G-quadruplex DNA over other polymorphic forms, with binding affinity analysis demonstrating superior interaction with this conformation [12].

The binding preference for parallel structures stems from optimal geometric complementarity between the planar porphyrin macrocycle and the parallel-arranged G-tetrads [12] [21]. Molecular dynamics simulations analyzing binding free energy, solvent excluded surface area, and solvent accessible surface area changes consistently support enhanced binding of TMPyP4 with parallel propeller-type G-quadruplex DNA compared to antiparallel basket-type and mixed hybrid-type conformations [12].

Temperature-jump kinetic experiments demonstrate that TMPyP4 yields kinetically distinct complexes with different telomeric conformations in the presence of sodium or potassium ions [16]. The formation and dissociation rates of these complexes differ by one order of magnitude between hybrid-1 and hybrid-2 conformations, even though the complexes formed are thermodynamically indistinguishable [16]. Molecular dynamics simulations reveal that hybrid-1 conformation yields kinetic constants for TMPyP4 interaction one order of magnitude lower than hybrid-2 conformation in potassium buffer [16].

Circular dichroism studies reveal that TMPyP4 interaction promotes conformational changes in telomeric G-quadruplex structures, particularly inducing conversion of hybrid structures to antiparallel conformations in dilute solution conditions [15] [17]. However, under molecular crowding conditions simulating physiological environments, TMPyP4 interaction does not promote conformational changes, and the parallel structure becomes predominant [15] [17] [21].

The Tel22 human telomeric sequence demonstrates complex polymorphism-dependent binding behavior, with different truncations and flanking sequences exhibiting variable binding characteristics [15] [17]. Studies using isothermal titration calorimetry and circular dichroism spectroscopy indicate that all telomeric G-quadruplex variants can bind up to four TMPyP4 molecules, but the binding constants and thermodynamic parameters vary significantly based on the specific polymorphic form [15] [17].

Table 4: Polymorphism-Dependent Binding Behavior of TMPyP4

| G-Quadruplex Conformation | TMPyP4 Binding Preference | Conformational Effect |

|---|---|---|

| Parallel Propeller-type | Highest affinity | Maintains parallel structure |

| Antiparallel Basket-type | Lower affinity | Converts to antiparallel in dilute solution |

| Mixed Hybrid-type | Intermediate affinity | Converts to antiparallel in dilute solution |

| Hybrid-1 (Tel26) | Different kinetic constants | Kinetically distinct binding |

| Hybrid-2 (wtTel26) | Different kinetic constants | Kinetically distinct binding |